molecular formula C17H16ClNO4 B2466675 2-((3-chlorophenyl)amino)-2-oxoethyl 2-(2-methoxyphenyl)acetate CAS No. 1794776-62-7

2-((3-chlorophenyl)amino)-2-oxoethyl 2-(2-methoxyphenyl)acetate

Cat. No.: B2466675
CAS No.: 1794776-62-7
M. Wt: 333.77
InChI Key: ZQCOHIBOWPAEEU-UHFFFAOYSA-N
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Description

2-((3-chlorophenyl)amino)-2-oxoethyl 2-(2-methoxyphenyl)acetate is a synthetic organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a chlorophenyl group, an amino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-chlorophenyl)amino)-2-oxoethyl 2-(2-methoxyphenyl)acetate typically involves the reaction of ethyl glyoxylate with aniline derivatives in the presence of a catalyst. One efficient method reported involves the use of bismuth salts as catalysts, which are mild, non-toxic, and commercially viable . The reaction conditions are generally mild, and the process is environmentally friendly, producing water as the only byproduct.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-((3-chlorophenyl)amino)-2-oxoethyl 2-(2-methoxyphenyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-((3-chlorophenyl)amino)-2-oxoethyl 2-(2-methoxyphenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-chlorophenyl)amino)-2-oxoethyl 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-((3-chlorophenyl)amino)-2-oxoethyl 2-(2-methoxyphenyl)acetate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-(3-chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-22-15-8-3-2-5-12(15)9-17(21)23-11-16(20)19-14-7-4-6-13(18)10-14/h2-8,10H,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCOHIBOWPAEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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